Ethyl 4-formyl-3-methylbenzoate

Catalog No.
S15732862
CAS No.
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-formyl-3-methylbenzoate

Product Name

Ethyl 4-formyl-3-methylbenzoate

IUPAC Name

ethyl 4-formyl-3-methylbenzoate

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-3-14-11(13)9-4-5-10(7-12)8(2)6-9/h4-7H,3H2,1-2H3

InChI Key

UMJKMAVWRRMXHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C=O)C

Ethyl 4-formyl-3-methylbenzoate is an organic compound characterized by its distinctive structure, which includes a formyl group and an ethyl ester moiety attached to a methyl-substituted benzoic acid framework. The molecular formula of this compound is C11H12O3, and it features a benzene ring with a formyl group (-CHO) at the para position relative to the ethyl ester group (-COOEt) and a methyl group (-CH3) at the meta position. This arrangement imparts unique chemical properties and reactivity to the compound, making it an interesting subject of study in organic chemistry.

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using agents such as potassium permanganate or chromium trioxide, resulting in the formation of ethyl 4-carboxy-3-methylbenzoate.
  • Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride, yielding ethyl 4-hydroxymethyl-3-methylbenzoate.
  • Electrophilic Aromatic Substitution: The aromatic ring can undergo various substitution reactions, including nitration, sulfonation, and halogenation, depending on the reaction conditions and reagents used .

Several synthetic routes are available for the preparation of ethyl 4-formyl-3-methylbenzoate:

  • Esterification Reaction: The most common method involves the esterification of 4-formyl-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is typically conducted under reflux conditions to ensure complete conversion.
  • Friedel-Crafts Acylation: Another approach is the Friedel-Crafts acylation of toluene with ethyl chloroformate, followed by oxidation of the resulting product to introduce the formyl group. This method requires careful control of reaction conditions to achieve high yields.
  • Industrial Production: In industrial settings, continuous flow reactors are often employed for large-scale production, utilizing optimized conditions and catalysts to enhance efficiency and product consistency .

Ethyl 4-formyl-3-methylbenzoate finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
  • Research: The compound is utilized in studies involving enzyme-catalyzed reactions and metabolic pathways.
  • Industrial Uses: It is employed in producing specialty chemicals and as a precursor for various industrial processes .

Several compounds share structural similarities with ethyl 4-formyl-3-methylbenzoate. Here are some notable examples:

Compound NameStructural FeaturesDifferences
Ethyl 4-formylbenzoateLacks methyl group on the benzene ringOnly has a formyl group without additional methyl
Methyl 4-formyl-3-methylbenzoateContains a methyl ester instead of an ethyl esterDifferent ester functionality
Ethyl 3-formyl-4-methylbenzoateFormyl and methyl groups are reversedDifferent positional arrangement

Uniqueness

Ethyl 4-formyl-3-methylbenzoate is unique due to its specific arrangement of functional groups that confer distinct reactivity patterns. The combination of both formyl and methyl groups allows for diverse chemical transformations and applications across various scientific fields .

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

192.078644241 g/mol

Monoisotopic Mass

192.078644241 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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